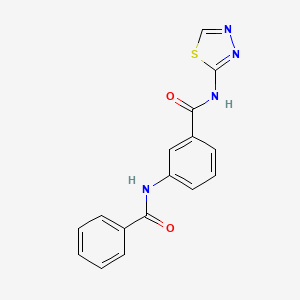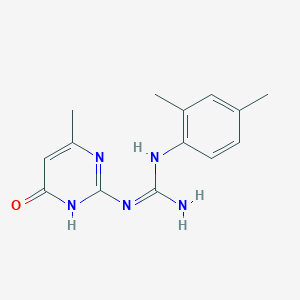![molecular formula C23H18ClN5O B11038234 7-(4-chlorophenyl)-2-[(4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11038234.png)
7-(4-chlorophenyl)-2-[(4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-CHLOROPHENYL)-2-[(4-METHYL-2-QUINAZOLINYL)AMINO]-7,8-DIHYDRO-5(6H)-QUINAZOLINONE is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-CHLOROPHENYL)-2-[(4-METHYL-2-QUINAZOLINYL)AMINO]-7,8-DIHYDRO-5(6H)-QUINAZOLINONE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Substitution Reactions: Introduction of the 4-chlorophenyl and 4-methyl-2-quinazolinyl groups through nucleophilic substitution reactions.
Final Cyclization and Purification: The final product is obtained through cyclization and purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction rates and selectivity.
Purification Techniques: Advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(4-CHLOROPHENYL)-2-[(4-METHYL-2-QUINAZOLINYL)AMINO]-7,8-DIHYDRO-5(6H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinazolinone derivatives.
Reduction: Reduction of the quinazolinone ring to dihydroquinazolinone.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction may yield dihydroquinazolinone derivatives.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various quinazolinone derivatives with potential biological activities.
Biology
Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes involved in disease pathways.
Medicine
Drug Development: Explored for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
Material Science: Studied for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(4-CHLOROPHENYL)-2-[(4-METHYL-2-QUINAZOLINYL)AMINO]-7,8-DIHYDRO-5(6H)-QUINAZOLINONE involves interaction with specific molecular targets and pathways. For example:
Molecular Targets: It may bind to specific enzymes or receptors, inhibiting their activity.
Pathways Involved: It may interfere with signaling pathways involved in cell proliferation, inflammation, or microbial growth.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Such as 2-phenylquinazolin-4(3H)-one and 2-methylquinazolin-4(3H)-one.
Chlorophenyl Derivatives: Such as 4-chlorophenyl-2-aminopyrimidine.
Uniqueness
7-(4-CHLOROPHENYL)-2-[(4-METHYL-2-QUINAZOLINYL)AMINO]-7,8-DIHYDRO-5(6H)-QUINAZOLINONE is unique due to its specific substitution pattern and the combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C23H18ClN5O |
|---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
7-(4-chlorophenyl)-2-[(4-methylquinazolin-2-yl)amino]-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C23H18ClN5O/c1-13-17-4-2-3-5-19(17)27-23(26-13)29-22-25-12-18-20(28-22)10-15(11-21(18)30)14-6-8-16(24)9-7-14/h2-9,12,15H,10-11H2,1H3,(H,25,26,27,28,29) |
InChI Key |
UZFUHRPOPIUGMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)NC3=NC=C4C(=N3)CC(CC4=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3,4-dimethylphenyl)-3-(2-furyl)-1-phenylpyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B11038153.png)
![4-tert-butyl-N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}benzamide](/img/structure/B11038157.png)

![2-(ethylsulfanyl)-9-(4-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11038166.png)
![4-(3-fluorophenyl)-N-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11038173.png)
![dimethyl 2-{1-[(4-ethylphenoxy)acetyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11038177.png)

![N-(2-methoxyphenyl)-6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11038186.png)
![ethyl 5-{[1-(3,4-dimethylphenyl)-4-(ethoxycarbonyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate](/img/structure/B11038191.png)
![(2Z)-5-acetyl-4-methyl-2-[(3-methylphenyl)imino]-N-(4-methylquinazolin-2-yl)-1,3-thiazole-3(2H)-carboximidamide](/img/structure/B11038196.png)
![1-(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone](/img/structure/B11038198.png)
![N-cycloheptyl-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B11038202.png)
![N-[1-({2-[butyl(methyl)amino]ethyl}amino)-3-methyl-1-oxobutan-2-yl]-4-methylcyclohexanecarboxamide](/img/structure/B11038209.png)
![N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4-methoxy-1H-indole-2-carboxamide](/img/structure/B11038214.png)
